molecular formula C21H16O2 B8365919 3-(4-Phenoxyphenyl)-1-phenylprop-2-en-1-one CAS No. 90811-87-3

3-(4-Phenoxyphenyl)-1-phenylprop-2-en-1-one

Cat. No. B8365919
M. Wt: 300.3 g/mol
InChI Key: DKMFEJXHIMRYAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08912186B2

Procedure details

Synthesised according to example 1.59.1 using 4-phenoxybenzaldehyde (3.0 g, 15.1 mmol) and 1-(naphthalen-2-yl)ethanone (2.58 g, 15.1 mmol); pale yellow solid; yield: 4.70 g (89%);
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.58 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:15]=[CH:14][C:11]([CH:12]=O)=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:16]1[C:25]2[C:20](=CC=CC=2)[CH:19]=[CH:18][C:17]=1[C:26](=[O:28])[CH3:27]>>[O:1]([C:8]1[CH:15]=[CH:14][C:11]([CH:12]=[CH:27][C:26]([C:17]2[CH:18]=[CH:19][CH:20]=[CH:25][CH:16]=2)=[O:28])=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=O)C=C1
Step Two
Name
Quantity
2.58 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)C(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesised

Outcomes

Product
Name
Type
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)C=CC(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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